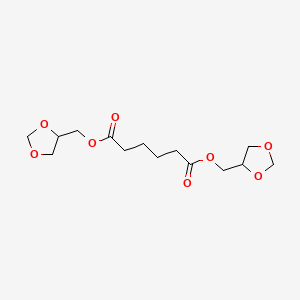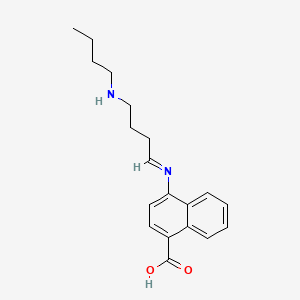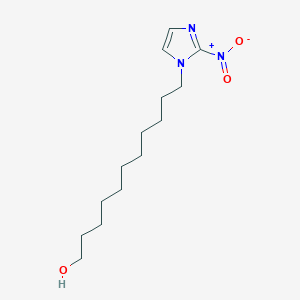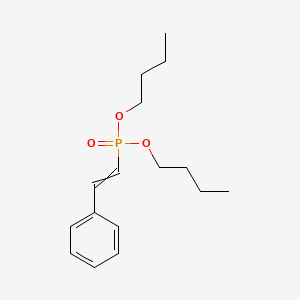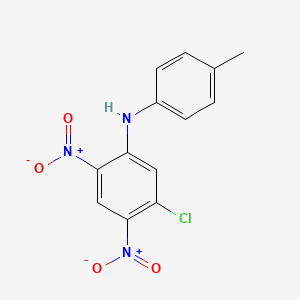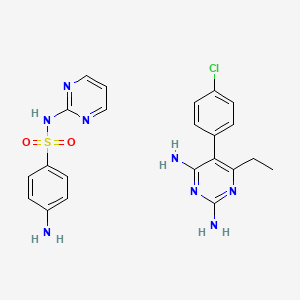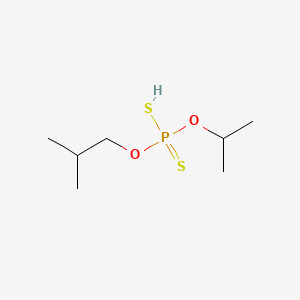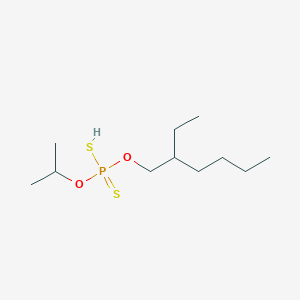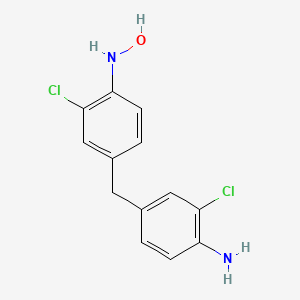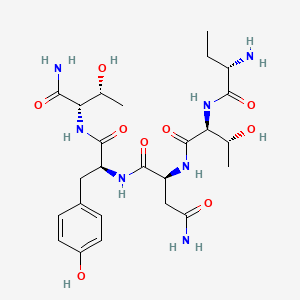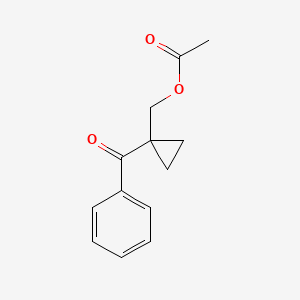
(1-Benzoylcyclopropyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzoylcyclopropyl)methyl acetate is an organic compound that belongs to the class of esters It features a cyclopropyl ring bonded to a benzoyl group and an acetate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylcyclopropyl)methyl acetate typically involves the esterification of (1-Benzoylcyclopropyl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-Benzoylcyclopropyl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (1-Benzoylcyclopropyl)methanol and acetic acid.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The acetate group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophilic substitution reactions often use amines or other nucleophiles in the presence of a base.
Major Products Formed
Hydrolysis: (1-Benzoylcyclopropyl)methanol and acetic acid.
Reduction: (1-Benzoylcyclopropyl)methanol.
Substitution: Various amides depending on the nucleophile used.
Scientific Research Applications
(1-Benzoylcyclopropyl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Benzoylcyclopropyl)methyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active (1-Benzoylcyclopropyl)methanol, which can then interact with enzymes or receptors in biological systems. The benzoyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but lacking the cyclopropyl and benzoyl groups.
Ethyl acetate: Another simple ester used as a solvent with similar chemical properties.
Benzyl acetate: Contains a benzyl group instead of a cyclopropyl group, used in fragrances and flavorings.
Uniqueness
(1-Benzoylcyclopropyl)methyl acetate is unique due to the presence of the cyclopropyl ring, which imparts strain and reactivity to the molecule. The benzoyl group also adds to its distinct chemical properties, making it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
51175-74-7 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(1-benzoylcyclopropyl)methyl acetate |
InChI |
InChI=1S/C13H14O3/c1-10(14)16-9-13(7-8-13)12(15)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
CZQWWSJFVDFWON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1(CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


